

In-Depth Technical Guide: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Cat. No.: B13975279

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5**, a versatile bifunctional linker molecule. This reagent incorporates a biotin moiety for high-affinity binding to streptavidin and avidin conjugates, a Cy5 fluorescent dye for detection in the far-red spectrum, and polyethylene glycol (PEG) linkers to enhance solubility and reduce steric hindrance.

Core Molecular Data

The molecular weight of **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** and its constituent components are summarized below. Understanding these values is critical for accurate experimental design, particularly in applications such as mass spectrometry, chromatography, and molar concentration calculations.

Compound/Component	Molecular Weight (g/mol)
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5	982.71[1]
m-PEG4-aldehyde	220.26
Biotin-PEG3-acid	447.6[2]
Cy5 (Sulfo-Cyanine5)	656.81[3][4][5]

Experimental Applications and Protocols

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a powerful tool for a variety of molecular biology and drug development applications. Its unique structure allows for the labeling and subsequent detection of target molecules. The biotin group serves as a high-affinity handle for purification or detection using streptavidin-based systems, while the Cy5 dye provides a strong, stable fluorescent signal.

A common application involves the use of this molecule to label a primary antibody or another probe, which then binds to a specific target. The biotinylated and fluorescently tagged complex can then be detected using streptavidin conjugated to an enzyme or a fluorophore, providing signal amplification.

Generalized Experimental Protocol: Indirect Immunofluorescence

This protocol outlines a typical workflow for using a biotinylated Cy5-labeled probe for indirect immunofluorescence detection of a target antigen in cultured cells.

1. Sample Preparation:

- Culture cells on sterile glass coverslips or in microplates.
- Fix the cells using a standard fixation protocol, such as with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
- Permeabilize the cells with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes to allow antibody access to intracellular targets.
- Wash the cells three times with PBS.

2. Blocking:

- Incubate the cells in a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS) for at least 1 hour at room temperature to minimize non-specific antibody binding.

3. Primary Antibody Incubation:

- Dilute the primary antibody, which has been conjugated with **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5**, to the recommended concentration in the blocking buffer.

- Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
- Wash the cells three times with PBS.

4. Streptavidin-Fluorophore Conjugate Incubation (Signal Amplification):

- Dilute a streptavidin-fluorophore conjugate (e.g., streptavidin-Alexa Fluor 647) in the blocking buffer. The final concentration for use is typically in the range of 5-30 µg/ml.[\[4\]](#)[\[6\]](#)
- Incubate the cells with the streptavidin conjugate for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBS, ensuring the final washes are thorough to reduce background fluorescence.

5. Counterstaining and Mounting:

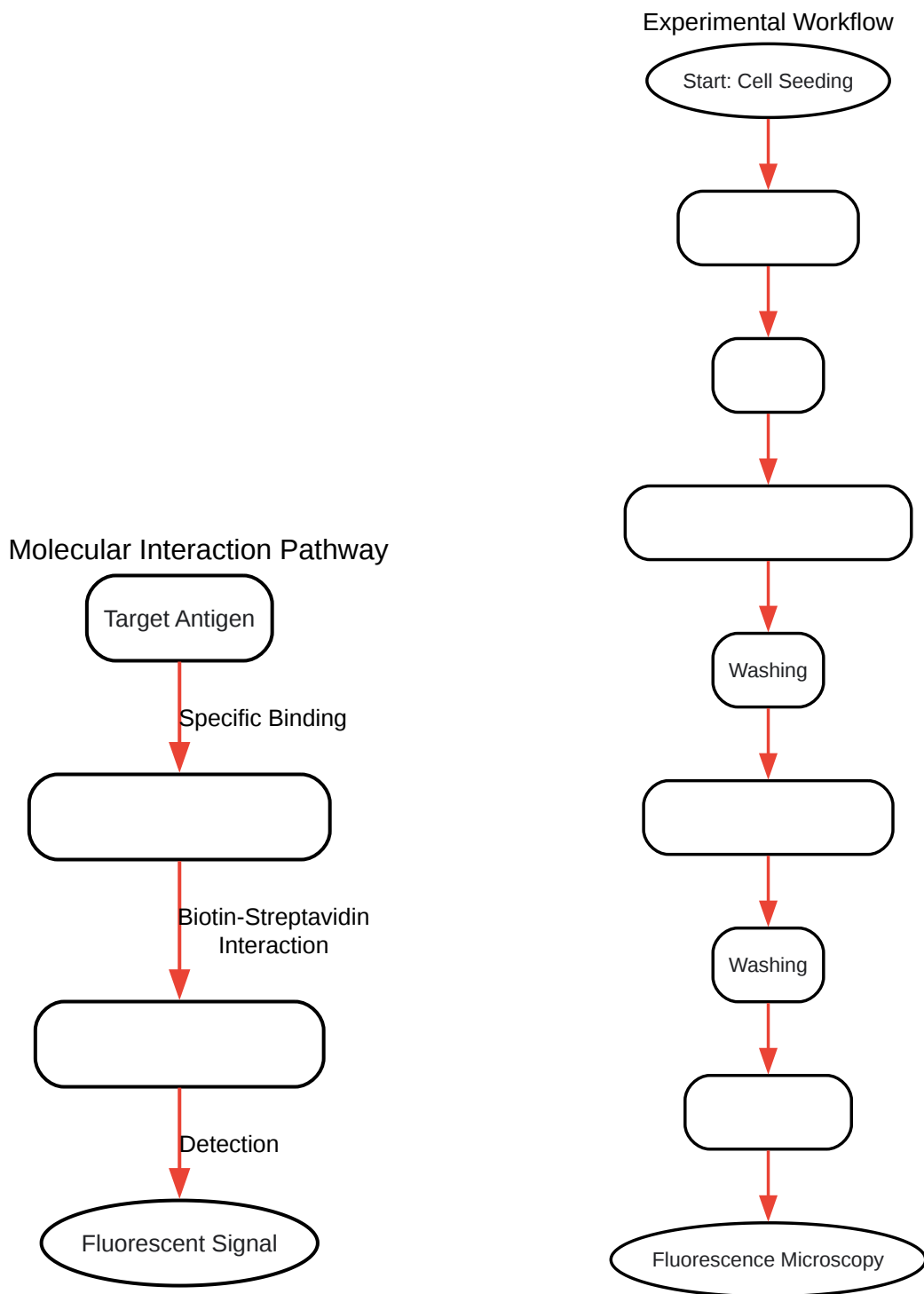
- (Optional) Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.

6. Imaging:

- Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for Cy5 (Excitation/Emission maxima ~650/670 nm) and the chosen counterstain.

Visualizing the Workflow

The following diagrams illustrate the key molecular interactions and the overall experimental workflow.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biotin-azide.com [biotin-azide.com]
- 2. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13975279#n-m-peg4-n-biotin-peg3-cy5-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com